N-(4-methyl-1,3-thiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS2/c1-11-8-26-17(21-11)22-14(24)9-25-16-13-7-20-23(15(13)18-10-19-16)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZCGGVTHZLVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Structural Overview
The molecular formula of this compound is C17H14N6OS2, with a molecular weight of approximately 382.46 g/mol. The compound features a thiazole ring, a pyrazolo-pyrimidine moiety, and a sulfanyl group, which are known to contribute to various biological activities .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of the Thiazole Ring : The thiazole component is synthesized through cyclization reactions involving appropriate precursors.
- Formation of the Pyrazolo-Pyrimidine Moiety : This step often employs condensation reactions to link the pyrazolo and pyrimidine structures.
- Final Coupling : The thiazole and pyrazolo-pyrimidine components are linked via a sulfanyl group to form the final product.
This synthetic pathway allows for the efficient production of high-purity compounds suitable for biological testing .
Antitumor Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance:
- Induction of Apoptosis : Studies have shown that related pyrazolo[3,4-d]pyrimidine derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) at low micromolar concentrations .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1a | A549 | 2.24 | Apoptosis induction |
| Doxorubicin | A549 | 9.20 | Positive control |
Kinase Inhibition
The presence of functional groups characteristic of kinase inhibitors suggests that this compound may target specific kinases involved in cancer progression. This potential mechanism warrants further investigation to elucidate its role as a therapeutic agent .
Antimicrobial Properties
Some derivatives within the same chemical family have demonstrated antimicrobial activity. For example, certain thiazole-containing compounds have shown effectiveness against various bacterial strains . This highlights the versatility of such compounds in medicinal applications beyond oncology.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold for their anti-proliferative activities against multiple cancer cell lines:
- Study on Derivatives : In one study, novel derivatives were synthesized and tested for their efficacy against HCT116 and HepG2 cells.
- Flow Cytometric Analysis : This technique revealed that certain derivatives could significantly increase the BAX/Bcl-2 ratio, indicating their potential as apoptotic inducers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituents, molecular features, and reported biological or synthetic data.
Key Structural and Functional Insights:
Core Heterocycle Variations: Pyrazolo[3,4-d]pyrimidine (target compound) vs. Chromenone-fused pyrazolopyrimidine () introduces planar aromaticity, enhancing DNA intercalation or topoisomerase inhibition .
Substituent Effects :
- Acetamide Nitrogen : The 4-methylthiazol-2-yl group (target) vs. 4-acetamidophenyl : Thiazole’s electron-withdrawing nature may improve binding to kinase hinge regions, whereas acetamidophenyl could enhance solubility via hydrogen bonding.
- Fluorine Substitution (): Fluorine atoms increase metabolic stability and bioavailability, critical for in vivo efficacy .
Synthetic Strategies: Amide coupling (EDCI/HOBt) is common for sulfanylacetamide derivatives . Thienopyrimidines require sulfur-based cyclization (e.g., CS2/KOH reflux) , while chromenone hybrids employ cross-coupling reactions .
Biological Activity :
- Antiproliferative activity in hydroxyacetamide derivatives () suggests that sulfanylacetamide scaffolds broadly modulate cell proliferation pathways, possibly via kinase or tubulin inhibition .
Data Tables
Table 1: Structural Comparison of Sulfanylacetamide Derivatives
Preparation Methods
Chlorination of Pyrazolopyrimidinone
Thiolation of Chloropyrazolopyrimidine
- The 4-chloro intermediate reacts with thiourea in dry toluene under reflux for 6 hours, followed by alkaline hydrolysis (10% NaOH) to generate the 4-thiol derivative.
- Yield : 75–80%.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | POCl₃, TMA, 90°C, 4h | 85–90% |
| Thiolation | Thiourea, toluene, reflux | 75–80% |
Formation of the Sulfanyl Acetamide Linker
The sulfanyl acetamide bridge is constructed via a nucleophilic substitution reaction between the pyrazolopyrimidine thiol and a bromoacetamide intermediate:
Synthesis of 2-Bromo-N-(4-Methyl-1,3-Thiazol-2-Yl)Acetamide
Coupling with Pyrazolopyrimidine Thiol
- The bromoacetamide derivative reacts with 1-phenyl-1H-pyrazolopyrimidin-4-thiol in DMF using sodium hydride (NaH) as a base at 50°C for 3 hours.
- Yield : 70–75%.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | NaH (1.5 equiv) |
| Temperature | 50°C |
| Reaction Time | 3 hours |
Optimization and Industrial-Scale Considerations
Catalytic Enhancements
Solvent Systems
Purification Techniques
- Final products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Hantzsch Thiazole | High purity | Long reaction time | 68–72% |
| POCl₃ Chlorination | Scalable | Corrosive reagents | 85–90% |
| NaH-Mediated Coupling | Rapid kinetics | Moisture-sensitive | 70–75% |
Mechanistic Insights
- Thiolation : The chloro group in pyrazolopyrimidine undergoes nucleophilic displacement by the thiourea-derived thiolate anion, facilitated by the electron-withdrawing nature of the pyrimidine ring.
- Amidation : Bromoacetyl bromide reacts with the thiazole amine via a two-step mechanism: initial proton abstraction by TEA, followed by nucleophilic attack on the electrophilic carbonyl carbon.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
